molecular formula C12H11ClF3NO4 B10894008 Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B10894008
M. Wt: 325.67 g/mol
InChI Key: ADYZKYHQWXASTQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that includes a trifluoromethyl group, a chloroaniline moiety, and a hydroxy-oxo butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 2-chloroaniline with a trifluoromethyl ketone under acidic or basic conditions, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.

Scientific Research Applications

Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-bromoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 4-(2-iodoanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the chloroaniline moiety, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly interesting for various applications.

Properties

Molecular Formula

C12H11ClF3NO4

Molecular Weight

325.67 g/mol

IUPAC Name

methyl 4-(2-chloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H11ClF3NO4/c1-21-10(19)11(20,12(14,15)16)6-9(18)17-8-5-3-2-4-7(8)13/h2-5,20H,6H2,1H3,(H,17,18)

InChI Key

ADYZKYHQWXASTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)NC1=CC=CC=C1Cl)(C(F)(F)F)O

Origin of Product

United States

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